

Stability and Storage of (2-Hydroxyphenyl)acetonitrile: A Technical Guide

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Compound of Interest

Compound Name: (2-Hydroxyphenyl)acetonitrile

Cat. No.: B171700

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Introduction

(2-Hydroxyphenyl)acetonitrile, also known as 2-hydroxybenzyl cyanide, is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries.^[1] Its bifunctional nature, possessing both a reactive nitrile group and a phenolic hydroxyl group, allows for a variety of chemical transformations. This versatility, however, also introduces inherent stability challenges. This technical guide provides an in-depth analysis of the factors influencing the stability of **(2-Hydroxyphenyl)acetonitrile** and offers best practices for its storage and handling to ensure its integrity for research and development applications. While specific, comprehensive stability studies on this compound are not widely published, this guide synthesizes information from supplier data and established chemical principles governing phenolic compounds and nitriles.

Chemical Profile and Inherent Stability Considerations

(2-Hydroxyphenyl)acetonitrile (CAS 14714-50-2) is a solid at room temperature with a molecular weight of 133.15 g/mol.^[2] Its structure, featuring a hydroxyl group ortho to an acetonitrile substituent on a benzene ring, dictates its reactivity and potential degradation pathways.

Property	Value	Source
Molecular Formula	C ₈ H ₇ NO	[2][3]
Molecular Weight	133.15 g/mol	[2][3]
Appearance	Solid	
Melting Point	122-123 °C	[4]
Boiling Point	285.2 °C at 760 mmHg	[4]
Solubility	Slightly soluble in water (6.9 g/L at 25 °C)	[4]

The two primary functional groups that influence its stability are:

- **The Phenolic Hydroxyl Group:** Phenols are known to be susceptible to oxidation, a process that can be accelerated by light, heat, and the presence of metal ions. The acidity of the phenolic proton (pKa of phenol is ~10) means that in basic conditions, it can deprotonate to form a phenoxide anion. This anion is highly susceptible to oxidation.[5]
- **The Nitrile Group:** Nitriles can undergo hydrolysis to form amides and subsequently carboxylic acids. This reaction is typically catalyzed by strong acids or bases and is temperature-dependent.

Potential Degradation Pathways

Understanding the likely degradation pathways is crucial for developing appropriate storage and handling strategies. For **(2-Hydroxyphenyl)acetonitrile**, two primary pathways should be considered: oxidation and hydrolysis.

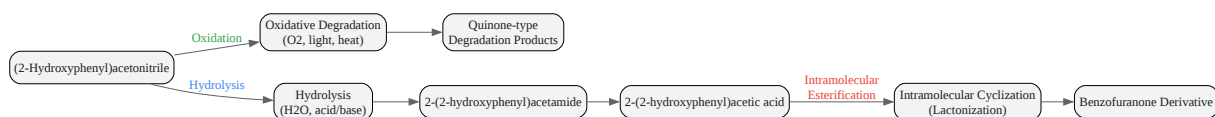
Oxidative Degradation

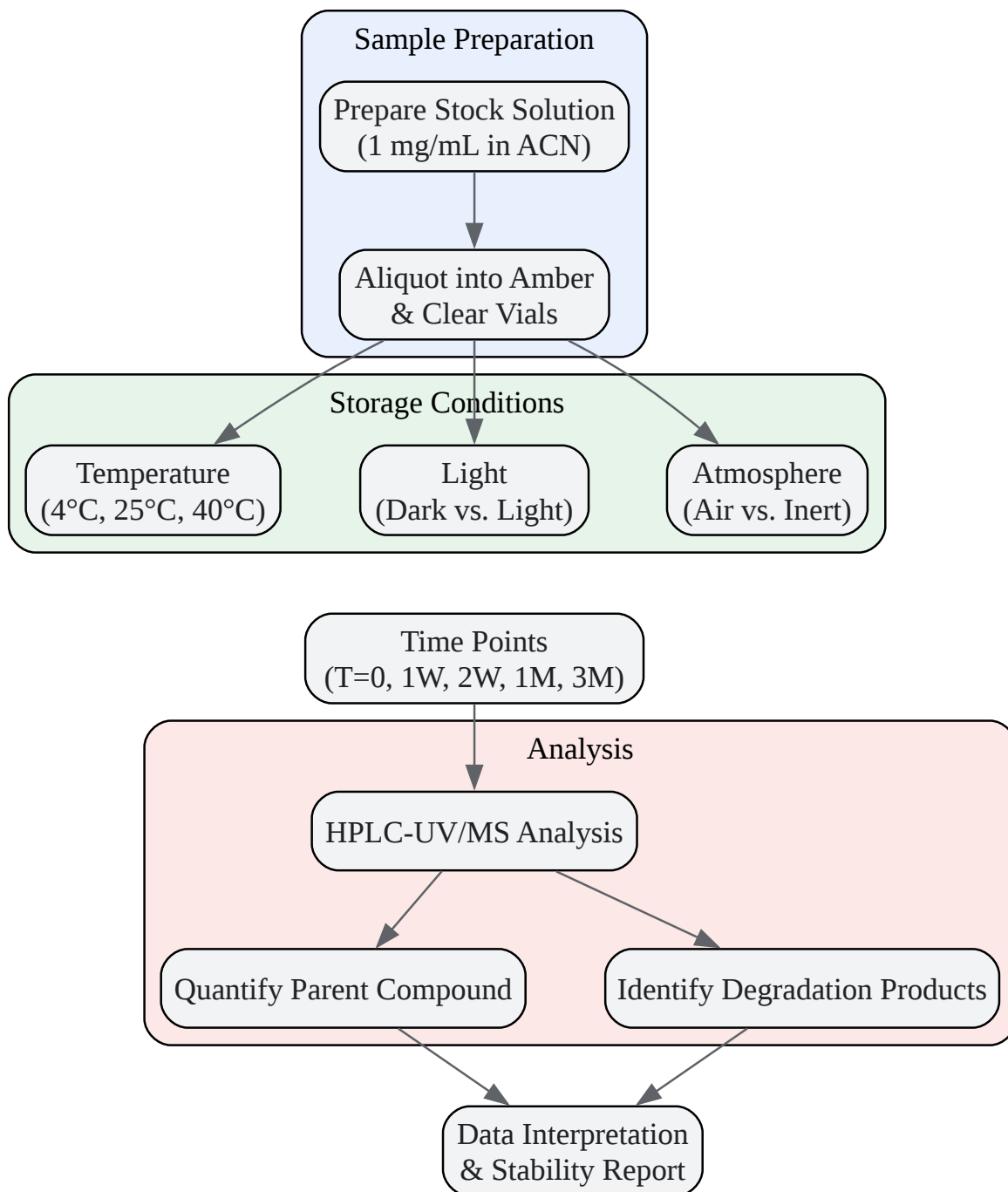
The phenolic moiety is the most likely site for oxidation. Exposure to atmospheric oxygen can lead to the formation of colored degradation products, such as quinone-type structures. This process can be initiated by light (photo-oxidation) or heat and may be catalyzed by trace metal impurities.

Hydrolytic Degradation

The nitrile group is susceptible to hydrolysis, particularly under non-neutral pH conditions.

- **Acid- or Base-Catalyzed Hydrolysis:** In the presence of strong acids or bases, the nitrile group can hydrolyze to form 2-(2-hydroxyphenyl)acetamide, and upon further hydrolysis, 2-(2-hydroxyphenyl)acetic acid.
- **Intramolecular Cyclization:** A significant degradation pathway for **(2-Hydroxyphenyl)acetonitrile** is the hydrolysis of the nitrile group followed by an intramolecular esterification (lactonization) with the neighboring phenolic hydroxyl group to yield a benzofuranone derivative.^[6] This is a critical consideration for long-term storage, especially if moisture is present.





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Caption: Experimental workflow for a stability study of **(2-Hydroxyphenyl)acetonitrile**.

Conclusion

(2-Hydroxyphenyl)acetonitrile is a compound with moderate stability, and its integrity can be compromised by exposure to light, oxygen, and moisture. The primary degradation pathways are oxidation of the phenolic hydroxyl group and hydrolysis of the nitrile group, which can lead to the formation of a benzofuranone derivative. To ensure the quality and reliability of this important synthetic intermediate, it is imperative to store it under an inert atmosphere, protected from light, and at a cool temperature. For applications where stability is critical, conducting a dedicated stability study is highly recommended.

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